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Introduction

The p34cdc2 kinase (also known as CDK1) is a key regulator of the cell cycle, and its activity is
essential for the G2/M transition. The study of p34cdc? is critical for understanding cell division,
and it represents a significant target in oncology drug development. The production of active
and pure recombinant p34cdc2 kinase fragments is often a prerequisite for high-throughput
screening of potential inhibitors and for detailed biochemical and structural studies.

These application notes provide a comprehensive guide to the expression of a recombinant
p34cdc2 kinase fragment in Escherichia coli and its subsequent purification using affinity
chromatography. The protocols described herein focus on the widely used Glutathione S-
Transferase (GST) and polyhistidine (His-tag) fusion systems, which facilitate high-yield, single-
step affinity purification.

Data Presentation: Expected Yield and Purity
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The expression and purification of recombinant proteins are influenced by numerous factors,

including the expression vector, host strain, induction conditions, and the intrinsic properties of

the target protein.[1] The following table summarizes typical quantitative data for the expression

and purification of a tagged p34cdc2 fragment from a 1-liter E. coli culture. These values are

representative and may vary between experiments.

GST-p34cdc2 His-p34cdc2

Parameter Reference
Fragment Fragment

) pPGEX Vector in E. coli  pET Vector in E. coli

Expression System [2][3]
BL21(DE3) BL21(DE3)

Typical Culture ] ]
1 Liter 1 Liter [4]

Volume

_ N 0.1-0.5 mM IPTG, 18-  0.5-1.0 mM IPTG, 18-

Induction Conditions ) [5][6]
25°C, Overnight 30°C, 4-16 hours

Expected Protein 5 - 20 mg/L (highl

) P 1-10 mg/L ) g/L (highly [718]

Yield variable)

Purity after Affinity
>90% >90% [9][10]

Step

o ) ) Ni-NTA or Co-Talon
Affinity Resin Glutathione Agarose [6]19]
Agarose
] 10-20 mM Reduced 250-500 mM

Elution Method ) ) [51[11]

Glutathione Imidazole

Signaling Pathway: Activation of p34cdc2 Kinase

The activity of p34cdc2 is tightly regulated by phosphorylation and its association with

regulatory cyclin subunits.[12] For the kinase to be active, it must be phosphorylated on a key

threonine residue (Thrl61) and dephosphorylated on inhibitory threonine (Thr14) and tyrosine

(Tyrl5) residues.[12][13][14] Understanding this pathway is crucial for producing a functionally

active recombinant kinase.

© 2026 BenchChem. All rights reserved.

2/11

Tech Support


https://synapse.patsnap.com/article/5-key-factors-affecting-recombinant-protein-yield-in-e-coli
https://www.researchgate.net/publication/5424081_Expression_and_Purification_of_GST_Fusion_Proteins
https://pmc.ncbi.nlm.nih.gov/articles/PMC7162232/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3133858/
https://wwwuser.gwdguser.de/~jgrossh/protocols/protein-purification/GST_fusion_proteins.html
https://www.iba-lifesciences.com/media/a8/ee/aa/1631860506/Manual-6xHistidine-tag.pdf
https://cube-biotech.com/media/18/84/47/1664969680/His-Batch-Spin%20Mini%20Denaturing.pdf
https://pubmed.ncbi.nlm.nih.gov/21501687/
https://www.thermofisher.com/kr/ko/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/gst-tagged-proteins-production-purification.html
https://pubmed.ncbi.nlm.nih.gov/21256964/
https://www.iba-lifesciences.com/media/a8/ee/aa/1631860506/Manual-6xHistidine-tag.pdf
https://www.thermofisher.com/kr/ko/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/gst-tagged-proteins-production-purification.html
https://wwwuser.gwdguser.de/~jgrossh/protocols/protein-purification/GST_fusion_proteins.html
https://www.merckmillipore.com/BY/en/technical-documents/protocol/protein-biology/protein-purification/complete-his-tag-purification-column
https://pubmed.ncbi.nlm.nih.gov/1483352/
https://pubmed.ncbi.nlm.nih.gov/1483352/
https://www.molbiolcell.org/doi/10.1091/mbc.3.1.13
https://pmc.ncbi.nlm.nih.gov/articles/PMC359480/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393431?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

hodological licati
BENGH ey cricn

Cyclin B/ p34cdc2
(Inactive, Unphosphorylated)

Weel/Myt1 Kinase.

Cyclin B  p3dcde2-P
(Tyr1s, Thri4)
(Inactive)

nnnnnnn

lin B / p34cdc2-P
. (Tyr1s, Thrid, Thri61)
Activating (Inactive)

Cyclin B / p34cdc2-P .
(Thri61) Phosphorylation

.................

Cdc25 Phosphatase

Click to download full resolution via product page

Caption: Simplified signaling pathway for the activation of p34cdc2 kinase.

Experimental Workflow for Expression and
Purification

The overall process involves transforming an E. coli expression host with a plasmid containing
the p34cdc2 fragment, inducing protein expression, lysing the cells, and purifying the tagged

protein using affinity chromatography.

© 2026 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/product/b12393431/docs?utm_src=pdf-body-img#application-notes-and-protocols-for-recombinant-p34cdc2-kinase-fragment-expression-and-purification
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393431?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Vector Preparation

1. Clone p34cdc2 fragment
into expression vector

(e.g., pGEX or pET)

Protein Ejx

2. Transform vector into
E. coli BL21(DE3)

3. Grow culture to
mid-log phase (OD600 ~0.6)

4. Induce expression with IPTG
(e.g., 0.5 mM, 18°C, 16h)

5. Harvest cells by
centrifugation

Purification

6. Resuspend and lyse cells
(e.g., sonication)

Y

7. Clarify lysate by
ultracentrifugation

Y

8. Bind clarified lysate to
affinity resin (batch or column)

A\

9. Wash resin to remove
non-specific proteins

Y

10. Elute tagged p34cdc2
fragment

Analysis & QC

11. Analyze purity by
SDS-PAGE

12. Perform kinase activity assay

13. Store purified protein at -80°C

Click to download full resolution via product page

Caption: Overall experimental workflow for p34cdc2 fragment production.
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Experimental Protocols

Protocol 1: Expression of GST/His-tagged p34cdc2
Fragment in E. coli

This protocol describes the induction of protein expression in E. coli BL21(DE3) cells.

Materials:

E. coli BL21(DE3) strain harboring the pGEX-p34cdc2 or pET-p34cdc2 expression plasmid.

Luria-Bertani (LB) medium.

Appropriate antibiotic (e.g., Ampicillin at 100 pg/mL).

Isopropyl 3-D-1-thiogalactopyranoside (IPTG), 1 M stock solution.

Incubator shaker.

Spectrophotometer.

Method:

Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony from
a fresh transformation plate.

 Incubate overnight at 37°C with vigorous shaking (220-250 rpm).

» The next morning, use the overnight culture to inoculate 1 L of LB medium (with antibiotic) in
a 2.5 L baffled flask. The starting optical density at 600 nm (OD600) should be ~0.05-0.1.

e Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8 (mid-log phase).
» To improve protein solubility, cool the culture by placing it on ice for 15-20 minutes.
 Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.[5]

» Continue to incubate the culture at a reduced temperature, for example, 18°C, for 16-20
hours with shaking.[5] This lower temperature often enhances the yield of soluble protein.
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Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for
purification.

Protocol 2: Purification of GST-tagged p34cdc2
Fragment

This protocol uses glutathione agarose affinity chromatography.

Materials:

GST Lysis Buffer: 50 mM Tris-HCI pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, and
protease inhibitors.[5]

Glutathione Agarose Resin.

GST Elution Buffer: 50 mM Tris-HCI pH 8.0, 10 mM reduced glutathione.[5]

Lysozyme, DNase I.

Sonicator.

High-speed centrifuge.

Method:

Thaw the cell pellet from 1 L of culture on ice. Resuspend the pellet in 30-40 mL of ice-cold
GST Lysis Buffer.

Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

Lyse the cells by sonication on ice. Use short pulses (e.g., 10 seconds on, 30 seconds off)
until the suspension is no longer viscous. Add DNase | (~10 pg/mL) to reduce viscosity from
DNA.

Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.
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Carefully transfer the supernatant (cleared lysate) to a fresh tube.
Add 1-2 mL of a 50% slurry of pre-equilibrated Glutathione Agarose resin to the lysate.

Incubate with gentle rocking at 4°C for 1-2 hours to allow the GST-tagged protein to bind to
the resin.

Pellet the resin by centrifugation at 500 x g for 5 minutes. Discard the supernatant.

Wash the resin three times with 10-15 mL of ice-cold GST Lysis Buffer to remove non-
specifically bound proteins.

To elute the protein, add 2-3 bed volumes of GST Elution Buffer to the resin. Incubate for 10
minutes at room temperature with gentle mixing.

Centrifuge at 500 x g for 5 minutes and collect the supernatant containing the purified
protein. Repeat the elution step 2-3 times and pool the fractions.

Analyze the purified protein by SDS-PAGE.

Protocol 3: Purification of His-tagged p34cdc2 Fragment

This protocol uses Immobilized Metal Affinity Chromatography (IMAC).
Materials:

His Lysis/Binding Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0, with
protease inhibitors.[11]

His Wash Buffer: 50 mM NaH2PO4, 300 mM NacCl, 20-40 mM imidazole, pH 8.0.[11]
His Elution Buffer: 50 mM NaH2PO4, 300 mM NacCl, 250-500 mM imidazole, pH 8.0.[11]
Ni-NTA or other IMAC resin.

(Other materials as in Protocol 2).

Method:
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» Perform cell lysis and clarification as described in Protocol 2 (Steps 1-5), using the His
Lysis/Binding Buffer.

o Equilibrate 1-2 mL of Ni-NTA resin in a chromatography column with 5-10 column volumes of
His Lysis/Binding Buffer.

e Load the cleared lysate onto the column at a slow flow rate (~1 mL/min) to ensure efficient
binding.

e Wash the column with 10-20 column volumes of His Wash Buffer to remove contaminants.
The slightly elevated imidazole concentration helps to elute weakly bound proteins.

o Elute the His-tagged p34cdc2 fragment from the column by applying the His Elution Buffer.
Collect 0.5-1.0 mL fractions.

» Monitor the protein elution by measuring the absorbance at 280 nm or by performing a
Bradford assay on the collected fractions.

» Pool the fractions containing the highest concentration of protein.

e Analyze the purity of the fractions by SDS-PAGE. For long-term storage, the protein buffer
should be exchanged (e.g., via dialysis or a desalting column) into a buffer without imidazole.

Protocol 4: Kinase Activity Assay

This protocol provides a basic method to assess the functionality of the purified p34cdc2
fragment using Histone H1 as a substrate.

Materials:

Purified p34cdc2 fragment and its activating cyclin partner (if not co-expressed).

Histone H1 (substrate).

Kinase Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM EGTA, 1 mM DTT.

ATP solution (containing [y-32P]ATP for radioactive detection).
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o SDS-PAGE loading buffer.

e Phosphorimager or autoradiography film.

Method:

« If the p34cdc2 fragment was expressed alone, it must be activated by incubation with its
purified cyclin partner (e.g., Cyclin B) to form an active complex.

o Set up the kinase reaction in a microcentrifuge tube on ice:

[e]

5 pL Kinase Assay Buffer (5x stock).

o

1-5 ug purified p34cdc2/cyclin complex.

[¢]

2 ug Histone H1.

[¢]

Add water to a final volume of 24 pL.

e Initiate the reaction by adding 1 pL of ATP solution (containing [y-32P]ATP).

e [ncubate the reaction at 30°C for 20-30 minutes.

o Stop the reaction by adding 25 L of 2x SDS-PAGE loading buffer.

o Boil the samples for 5 minutes.

o Separate the proteins by SDS-PAGE.

» Dry the gel and expose it to a phosphor screen or autoradiography film to visualize the
phosphorylated Histone H1 band, indicating kinase activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2026 BenchChem. All rights reserved. 10/11 Tech Support


https://synapse.patsnap.com/article/5-key-factors-affecting-recombinant-protein-yield-in-e-coli
https://www.researchgate.net/publication/5424081_Expression_and_Purification_of_GST_Fusion_Proteins
https://pmc.ncbi.nlm.nih.gov/articles/PMC7162232/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3133858/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3133858/
https://wwwuser.gwdguser.de/~jgrossh/protocols/protein-purification/GST_fusion_proteins.html
https://www.iba-lifesciences.com/media/a8/ee/aa/1631860506/Manual-6xHistidine-tag.pdf
https://cube-biotech.com/media/18/84/47/1664969680/His-Batch-Spin%20Mini%20Denaturing.pdf
https://pubmed.ncbi.nlm.nih.gov/21501687/
https://pubmed.ncbi.nlm.nih.gov/21501687/
https://www.thermofisher.com/kr/ko/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/gst-tagged-proteins-production-purification.html
https://www.thermofisher.com/kr/ko/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/gst-tagged-proteins-production-purification.html
https://pubmed.ncbi.nlm.nih.gov/21256964/
https://pubmed.ncbi.nlm.nih.gov/21256964/
https://pubmed.ncbi.nlm.nih.gov/21256964/
https://www.merckmillipore.com/BY/en/technical-documents/protocol/protein-biology/protein-purification/complete-his-tag-purification-column
https://www.merckmillipore.com/BY/en/technical-documents/protocol/protein-biology/protein-purification/complete-his-tag-purification-column
https://pubmed.ncbi.nlm.nih.gov/1483352/
https://pubmed.ncbi.nlm.nih.gov/1483352/
https://www.molbiolcell.org/doi/10.1091/mbc.3.1.13
https://pmc.ncbi.nlm.nih.gov/articles/PMC359480/
https://www.benchchem.com/product/b12393431/docs#application-notes-and-protocols-for-recombinant-p34cdc2-kinase-fragment-expression-and-purification
https://www.benchchem.com/product/b12393431/docs#application-notes-and-protocols-for-recombinant-p34cdc2-kinase-fragment-expression-and-purification
https://www.benchchem.com/product/b12393431/docs#application-notes-and-protocols-for-recombinant-p34cdc2-kinase-fragment-expression-and-purification
https://www.benchchem.com/product/b12393431/docs#application-notes-and-protocols-for-recombinant-p34cdc2-kinase-fragment-expression-and-purification
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393431?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Methodological & Application

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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